molecular formula C13H13N B3065719 2-Ethyl-6-phenylpyridine CAS No. 59239-12-2

2-Ethyl-6-phenylpyridine

Cat. No.: B3065719
CAS No.: 59239-12-2
M. Wt: 183.25 g/mol
InChI Key: QVTQLTAYLIBTTF-UHFFFAOYSA-N
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Description

2-Ethyl-6-phenylpyridine is an organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom. The presence of an ethyl group at the second position and a phenyl group at the sixth position of the pyridine ring gives this compound its unique chemical properties. This compound is known for its versatility in various scientific research applications, ranging from organic synthesis to materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-6-phenylpyridine can be achieved through several methodsThe reaction conditions typically involve the use of dry ether as a solvent and the presence of a catalyst such as palladium .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-6-phenylpyridine undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the aromatic ring with an electrophile.

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced pyridine derivatives.

Common Reagents and Conditions:

    Electrophilic Aromatic Substitution: Reagents such as chlorine (Cl2), bromine (Br2), and sulfuric acid (H2SO4) are commonly used under mild to moderate conditions.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or tetrahydrofuran (THF) under an inert atmosphere.

Major Products Formed:

    Electrophilic Aromatic Substitution: Halogenated or nitrated derivatives of this compound.

    Oxidation: Pyridine N-oxides.

    Reduction: Reduced pyridine derivatives.

Scientific Research Applications

2-Ethyl-6-phenylpyridine is widely used in scientific research due to its unique structure and reactivity. Some of its applications include:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.

    Biology and Medicine: Research has explored its potential as a precursor for pharmaceuticals and biologically active compounds.

    Industry: It is utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-Ethyl-6-phenylpyridine involves its interaction with molecular targets through its aromatic and heterocyclic structure. The compound can participate in various chemical reactions, such as electrophilic aromatic substitution, due to the electron-rich nature of the pyridine ring. This allows it to form stable intermediates and products, which can further interact with biological molecules and pathways .

Comparison with Similar Compounds

    2-Phenylpyridine: Lacks the ethyl group at the second position, resulting in different reactivity and applications.

    2-Ethylpyridine: Lacks the phenyl group at the sixth position, leading to variations in chemical behavior and uses.

    6-Phenylpyridine:

Uniqueness: 2-Ethyl-6-phenylpyridine is unique due to the presence of both the ethyl and phenyl groups, which confer distinct chemical properties and reactivity. This combination allows for a broader range of applications in scientific research and industry compared to its similar counterparts .

Properties

IUPAC Name

2-ethyl-6-phenylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N/c1-2-12-9-6-10-13(14-12)11-7-4-3-5-8-11/h3-10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVTQLTAYLIBTTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=CC=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00407838
Record name 2-ethyl-6-phenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00407838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59239-12-2
Record name 2-ethyl-6-phenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00407838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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